molecular formula C7H6N2O2S B1293931 4-Cyanobenzenesulfonamide CAS No. 3119-02-6

4-Cyanobenzenesulfonamide

Cat. No.: B1293931
CAS No.: 3119-02-6
M. Wt: 182.2 g/mol
InChI Key: UZECCNDOASGYNH-UHFFFAOYSA-N
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Description

4-Cyanobenzenesulfonamide is an organic compound with the molecular formula C7H6N2O2S It is characterized by the presence of a cyano group (-CN) attached to a benzene ring, which is further substituted with a sulfonamide group (-SO2NH2)

Biochemical Analysis

Biochemical Properties

4-Cyanobenzenesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme carbonic anhydrase . This enzyme catalyzes the reversible hydration of carbon dioxide, and the inhibition mechanism involves the binding of the sulfamide anion to the zinc ion of the enzyme, mimicking the bicarbonate anion in the transition state . This interaction leads to the inhibition of the enzyme’s activity, which has implications for various physiological processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of carbonic anhydrase by this compound can lead to alterations in pH regulation within cells, impacting cellular metabolism and gene expression patterns. Additionally, it has been observed to affect cell signaling pathways that are dependent on carbonic anhydrase activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The primary mechanism involves the inhibition of carbonic anhydrase by binding to its active site . This binding prevents the enzyme from catalyzing the hydration of carbon dioxide, leading to a decrease in its activity. Furthermore, this compound may also interact with other proteins and enzymes, influencing their function and contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained inhibition of carbonic anhydrase, resulting in prolonged alterations in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits carbonic anhydrase without causing significant adverse effects . At higher doses, toxic effects may be observed, including disruptions in cellular metabolism and potential damage to tissues. Threshold effects have been identified, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity . The compound is metabolized through pathways that involve its conversion to various metabolites, which can affect metabolic flux and metabolite levels within cells. These interactions are crucial for understanding the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these mechanisms is essential for predicting the compound’s effects on cellular function and its potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are critical for its role in inhibiting carbonic anhydrase and other biochemical interactions within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cyanobenzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of 4-cyanobenzenesulfonyl chloride with ammonia or an amine. The reaction typically takes place in the presence of a base such as triethylamine and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the process .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 4-Cyanobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

Comparison with Similar Compounds

Uniqueness of 4-Cyanobenzenesulfonamide: this compound offers a balance between stability and ease of removal, making it a versatile protecting group in organic synthesis. Its unique combination of properties allows for broader reagent compatibility and efficient synthesis of complex molecules .

Properties

IUPAC Name

4-cyanobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZECCNDOASGYNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50185119
Record name Benzenesulfonamide, p-cyano-
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Molecular Weight

182.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3119-02-6
Record name 4-Cyanobenzenesulfonamide
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Record name Benzenesulfonamide, p-cyano-
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Record name p-Cyanobenzenesulfonamide
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Record name Benzenesulfonamide, p-cyano-
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Record name p-cyanobenzenesulphonamide
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Record name 4-Cyanophenylsulfonamide
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Synthesis routes and methods

Procedure details

The compound 2-2 (58 mg) prepared in Step 1 was dissolved in dimethylformamide (2 ml) and to the solution were added zinc cyanide [Zn(CN)2] (58 mg) and tetrakistriphenylphosphine palladium (10 mg), followed by stirring at 80° C. for 12 hours. The resulting mixture was basified with aqueous sodium bicarbonate solution, diluted with ethyl acetate (30 ml), washed with water and saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and then concentrated under reduced pressure. The obtained residue was chromatographed on silica gel column eluting with ethyl acetate/hexane (1/2) to yield the compound 2-3 (30 mg, 80%).
Quantity
58 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
[Compound]
Name
tetrakistriphenylphosphine palladium
Quantity
10 mg
Type
reactant
Reaction Step Four
Name
zinc cyanide
Quantity
58 mg
Type
catalyst
Reaction Step Four
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 4-Cyanobenzenesulfonamide considered a useful protecting group in amine synthesis?

A: this compound can act as an amine protecting group due to its ability to be cleaved under mild conditions. Specifically, the presence of a thiol and a base can cleanly remove the this compound group, releasing the free amine. [] This is advantageous as it allows for the selective modification of other functional groups within a molecule without affecting the protected amine.

Q2: Can this compound be used to synthesize aldehydes?

A: Yes, this compound can be used as a precursor to synthesize aldehydes. [] While the provided abstract does not specify the exact reaction conditions, it highlights that this compound can be converted to 4-Formylbenzenesulfonamide, which can subsequently yield various aldehydes. [] This suggests a potential synthetic route using this compound as a starting material for aldehyde synthesis.

Q3: What is the role of this compound in the synthesis of biaryl sulfonamides?

A: 4-Cyanobenzenesulfonamides serve as starting materials in the synthesis of biaryl sulfonamides via a pathway involving 1,2,4-oxadiazole intermediates. [] Initially, 4-Cyanobenzenesulfonamides are converted to their corresponding O-acetylated amidoximes. [] These intermediates can then undergo a cyclization reaction under acidic conditions, forming 1,2,4-oxadiazoles. [] While the provided research does not detail the subsequent steps, it suggests that these 1,2,4-oxadiazoles are intermediates in the formation of biaryl sulfonamides.

Q4: Can manganese catalysts be used for the N-alkylation of sulfonamides? What are the advantages of such a method?

A: Yes, research has shown that well-defined manganese (I) PNP pincer complexes can effectively catalyze the N-alkylation of a diverse range of aryl and alkyl sulfonamides. [] This method utilizes a borrowing hydrogen approach, employing readily available benzylic and primary aliphatic alcohols as alkylating agents. [] This approach offers several advantages: it avoids the use of toxic alkylating agents like alkyl halides, uses inexpensive and abundant alcohols, and generates only water as a byproduct, leading to a more sustainable and environmentally friendly process. []

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